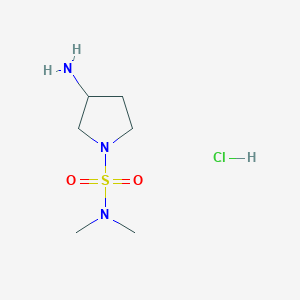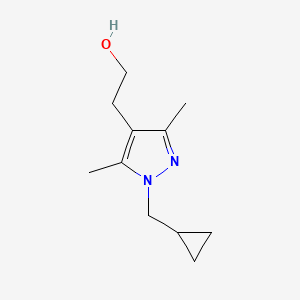![molecular formula C8H8BrClN2OS B7451456 4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)
4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methoxybenzo[D]thiazol-2-amine hydrobromide is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxybenzo[D]thiazol-2-amine hydrobromide typically involves the reaction of 4-chloro-6-methoxybenzothiazole with an amine source under specific conditions. One common method involves the use of phenylthiourea as a starting material, which undergoes bromination followed by intramolecular cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including 4-Chloro-6-methoxybenzo[D]thiazol-2-amine hydrobromide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like IR, NMR, and mass spectrometry to confirm the structure and purity of the compound .
化学反应分析
Types of Reactions
4-Chloro-6-methoxybenzo[D]thiazol-2-amine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, phenylthiourea for the initial synthesis, and various solvents such as chloroform and methanol . Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of phenylthiourea leads to the formation of benzothiazole derivatives, while substitution reactions can yield a variety of substituted benzothiazoles .
科学研究应用
4-Chloro-6-methoxybenzo[D]thiazol-2-amine hydrobromide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Material Science: Benzothiazole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential therapeutic targets.
作用机制
The mechanism of action of 4-Chloro-6-methoxybenzo[D]thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
相似化合物的比较
Similar Compounds
6-Methoxybenzothiazole: Similar in structure but lacks the chlorine atom at the 4-position.
4-Chlorobenzothiazole: Similar but lacks the methoxy group at the 6-position.
2-Aminobenzothiazole: Lacks both the chlorine and methoxy groups but retains the core benzothiazole structure.
Uniqueness
4-Chloro-6-methoxybenzo[D]thiazol-2-amine hydrobromide is unique due to the presence of both the chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
4-chloro-6-methoxy-1,3-benzothiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS.BrH/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7;/h2-3H,1H3,(H2,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXZJOFMHZACSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Cl)N=C(S2)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(Aminomethyl)phenyl]benzamide](/img/structure/B7451375.png)
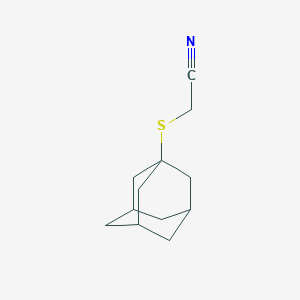
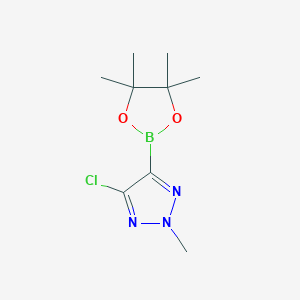
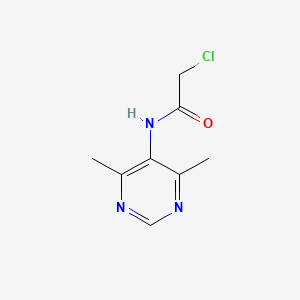
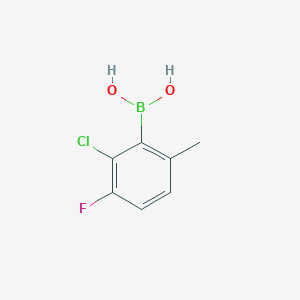
![1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7451422.png)
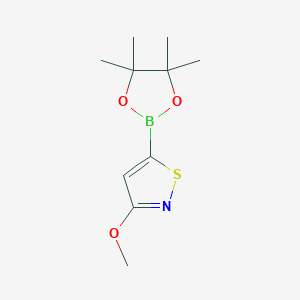
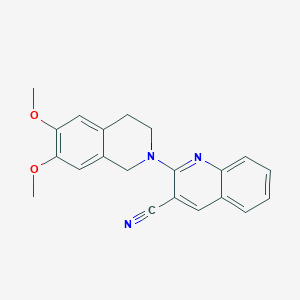
![({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride](/img/structure/B7451437.png)
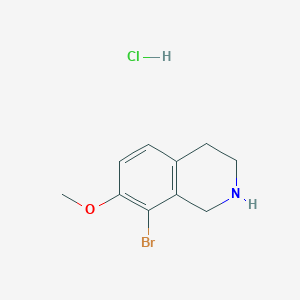
![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid](/img/structure/B7451458.png)
